1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring . Piperazine derivatives have been found to have a wide range of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 1,2-diamine derivatives with various reagents . For instance, a related compound, (4- (bis (4-fluorophenyl)methyl)piperazin-1-yl) (cyclohexyl)methanone hydrochloride (LDK1229), was generated from the class of benzhydryl piperazine analogs .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzhydryl piperazine scaffold is structurally distinct from the first-generation CB 1 inverse agonists .Chemical Reactions Analysis
This compound, like other piperazine derivatives, may undergo a variety of chemical reactions. For instance, it has been shown to bind to CB 1 more selectively than cannabinoid receptor type 2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the solubility of piperazine derivatives can vary widely depending on their structure .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds like 1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone often involves complex chemical reactions, including nucleophilic aromatic substitution and the use of piperazine as a key building block. These processes are crucial for developing novel compounds with potential biological activities. For instance, the reaction of piperidine with nitro-aromatic compounds has been studied to understand the mechanisms of nucleophilic aromatic substitution reactions, which are fundamental in synthesizing such complex molecules (Pietra & Vitali, 1972).
Biological Activity and Therapeutic Potential
Compounds containing piperazine and its derivatives have been extensively studied for their wide range of biological activities. Piperazine itself is recognized for its versatility in medicinal chemistry, serving as a core structure in various pharmacologically active compounds. For example, the review by Mohammed et al. (2015) highlights the significant pharmaceutical applications of piperazine and morpholine analogues, including their potent pharmacophoric activities, which could be relevant to derivatives like the compound Mohammed, Begum, Zabiulla, & Khanum, 2015.
Additionally, arylcycloalkylamines, which share structural features with the target compound, have been explored for their binding affinity to D2-like receptors, indicating their potential in developing antipsychotic agents. The study by Sikazwe et al. (2009) reviews the role of arylalkyl substituents in enhancing the potency and selectivity of these compounds, suggesting that similar structural analogues could be promising in therapeutic applications Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its biological activity and potential therapeutic applications. For instance, it has been suggested that modulation of 2-AG levels in vivo could have potential therapeutic application in several central nervous system disorders .
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6O/c1-11(22)20-8-6-19(7-9-20)10-14-16-17-18-21(14)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRIYVRMMHTSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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